REACTION_CXSMILES
|
Br[C:2]1[CH:12]=[CH:11][C:5]([C:6]([N:8]([CH3:10])[CH3:9])=[O:7])=[CH:4][C:3]=1[CH3:13].[CH:14]([B-](F)(F)F)=[CH2:15].[K+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].N#N>C1COCC1.Cl[Pd]Cl.O>[CH3:13][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=1[CH:14]=[CH2:15])[C:6]([N:8]([CH3:10])[CH3:9])=[O:7] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
798 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)N(C)C)C=C1)C
|
Name
|
|
Quantity
|
579 mg
|
Type
|
reactant
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
Name
|
|
Quantity
|
265 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
Cs2CO3
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
PdCl2
|
Quantity
|
59 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=2/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)N(C)C)C=CC1C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 565 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |